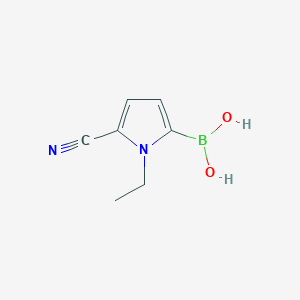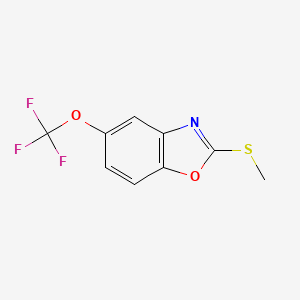![molecular formula C11H9NO4 B12861210 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound featuring a benzoxazole ring substituted with a hydroxymethyl group and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by functionalization to introduce the hydroxymethyl and acrylic acid groups.
Formation of Benzoxazole Core: The benzoxazole ring can be synthesized via the cyclization of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Acrylic Acid Substitution: The acrylic acid moiety can be introduced via a Heck reaction, where the benzoxazole derivative is coupled with an acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding propionic acid derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Wirkmechanismus
The mechanism by which 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and acrylic acid groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acrylic acid moiety.
2-(Methoxymethyl)benzo[d]oxazole-5-acrylic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid: Similar structure but with a propionic acid group instead of an acrylic acid moiety.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both a hydroxymethyl group and an acrylic acid moiety
Eigenschaften
Molekularformel |
C11H9NO4 |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
(E)-3-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-10-12-8-5-7(2-4-11(14)15)1-3-9(8)16-10/h1-5,13H,6H2,(H,14,15)/b4-2+ |
InChI-Schlüssel |
QKDWMJRRSDYKJL-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CO |
Kanonische SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


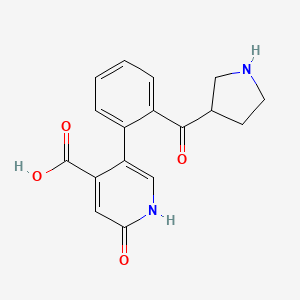



![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
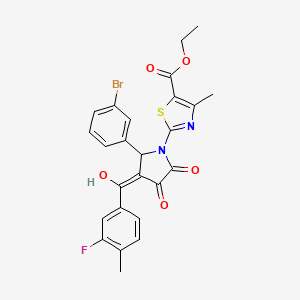
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
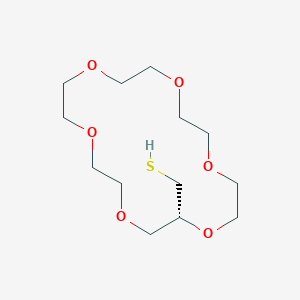
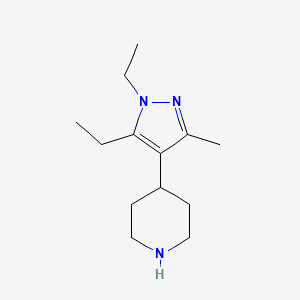
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
